1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea often explores their synthesis, chemical reactivity, and potential as intermediates for further chemical transformations. For instance, studies have detailed the synthesis of various substituted tetrahydroquinazolinones and tetrahydroquinoline derivatives through reactions involving cyclobutene-annelated pyrimidinones and phenyl vinyl sulfone, showcasing the versatility of these compounds in creating complex chemical structures (Dalai et al., 2006).
Biological Activity and Potential Therapeutic Applications
The derivatives of the mentioned compound have been studied for their biological activities, indicating potential therapeutic applications. Novel urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for antiproliferative activities against various cancer cell lines. Some of these compounds have shown promise as lead compounds in the development of drugs for conditions such as breast carcinoma, highlighting their significance in medicinal chemistry (Perković et al., 2016).
Chemical Reactions and Methodologies
The chemical reactivity and applications of this compound derivatives extend to methodologies in organic synthesis. For example, reactions involving the cyclization of N-phenylsulfonyl derivatives have been explored for synthesizing complex heterocyclic structures, demonstrating the compound's role in innovative synthetic strategies (Saitoh et al., 2001).
Anion Complexation and Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been explored for their ability to form complexes with anions, indicating their potential use in the design of new materials and sensors (Kretschmer et al., 2014).
Fluorescent Probes and Imaging
The development of fluorescent probes based on the structural framework of this compound derivatives has been documented. Such probes have applications in biological imaging, demonstrating the compound's versatility beyond traditional chemical synthesis (Sun et al., 2018).
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-23(25-18-9-11-21-22(14-18)31-15-30-21)24-17-8-10-20-16(13-17)5-4-12-26(20)32(28,29)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDCARXFWGVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.